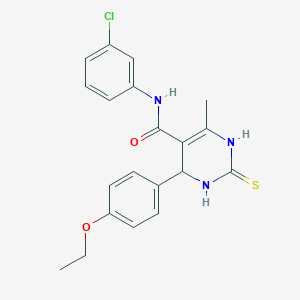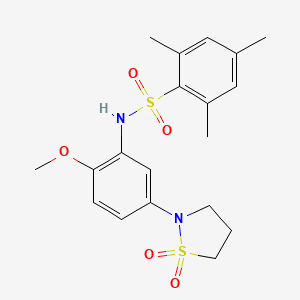
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Scientific Research Applications
Anticancer Potential
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives have shown promising results in anticancer research. Aminothiazole-paeonol derivatives, including similar compounds, have demonstrated high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Antimycobacterial Activity
Some derivatives have been studied for their antimycobacterial activity. Novel thiourea derivatives bearing benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Ghorab et al., 2017).
Electrochemical and Spectroelectrochemical Properties
Research has explored the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines, including compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. These studies contribute to the understanding of their potential in electronic and photonic applications (Kantekin et al., 2015).
COX-2 Inhibition
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These studies contribute to the development of selective COX-2 inhibitors, with potential applications in treating conditions like arthritis and acute pain (Hashimoto et al., 2002).
Antibacterial and Antifungal Properties
Some derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown potential in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Carbonic Anhydrase Inhibition
Research has also focused on the synthesis and bioactivity of benzenesulfonamides as carbonic anhydrase inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications for treating conditions like glaucoma, epilepsy, and mountain sickness (Gul et al., 2016).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-13-10-14(2)19(15(3)11-13)28(24,25)20-17-12-16(6-7-18(17)26-4)21-8-5-9-27(21,22)23/h6-7,10-12,20H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDBVIWDQKBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

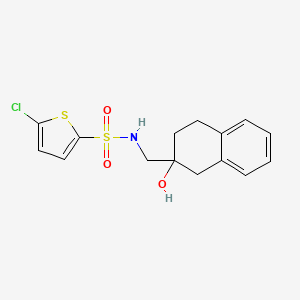
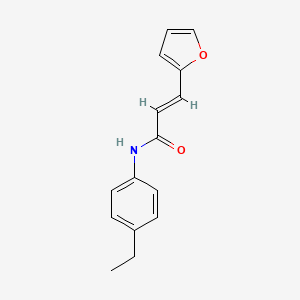
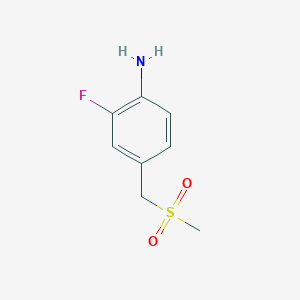
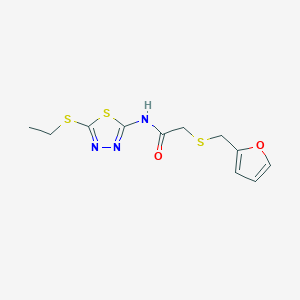
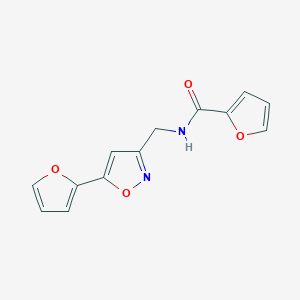
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

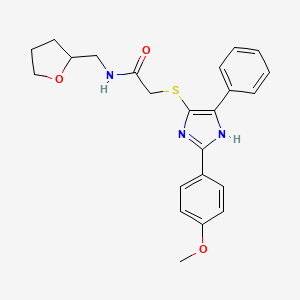
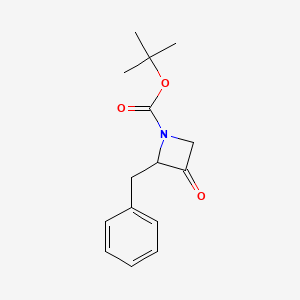
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
